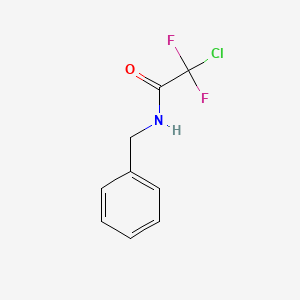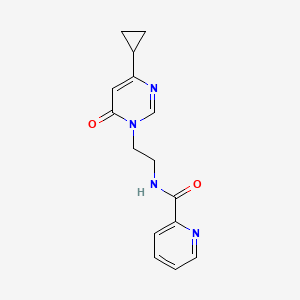
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide is a novel chemical compound with potential applications in various scientific fields. This compound features a picolinamide group, a cyclopropyl ring, and a pyrimidinyl structure, which together confer unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide can be synthesized via a multi-step synthetic route. One of the common starting materials is 4-cyclopropyl-6-hydroxypyrimidine, which undergoes acylation to form the pyrimidinyl intermediate. This intermediate then reacts with 2-bromoethyl picolinate under controlled conditions to yield the final product.
Industrial Production Methods
Scaling up the production to an industrial level involves optimizing the reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to streamline the production process and enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate, to form corresponding oxo derivatives.
Reduction: Reduction of the compound, possibly using agents like lithium aluminium hydride, may yield the reduced pyrimidinyl or picolinamide derivatives.
Substitution: The presence of reactive functional groups enables substitution reactions, including nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidized derivatives with modified functional groups.
Reduced derivatives retaining the core structure.
Substituted products where functional groups have been replaced.
科学的研究の応用
N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide is utilized in various research domains:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of specialty chemicals and materials.
作用機序
The compound exerts its effects through interactions with specific molecular targets. The cyclopropyl and pyrimidinyl moieties may bind to enzymes or receptors, modulating their activity. This interaction can trigger signaling pathways, leading to physiological responses. Detailed mechanistic studies are ongoing to elucidate the exact pathways involved.
類似化合物との比較
Unique Features
N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)picolinamide stands out due to its unique combination of a cyclopropyl ring and a picolinamide structure. This confers distinct chemical reactivity and biological activity compared to other similar compounds.
List of Similar Compounds
4-Cyclopropyl-6-hydroxypyrimidine: Shares the pyrimidinyl core but lacks the picolinamide moiety.
Ethyl picolinate derivatives: Similar in containing the picolinamide group but differing in the attached substituents.
Other pyrimidinyl compounds: Containing different substituents or ring structures but sharing the pyrimidinyl core.
There you have it! Any part of this piquing your interest?
特性
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14-9-13(11-4-5-11)18-10-19(14)8-7-17-15(21)12-3-1-2-6-16-12/h1-3,6,9-11H,4-5,7-8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRNDWXYXDCYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2749772.png)
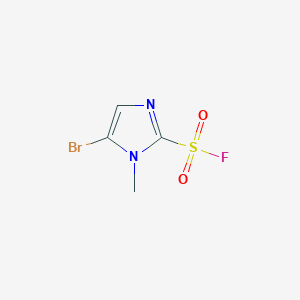
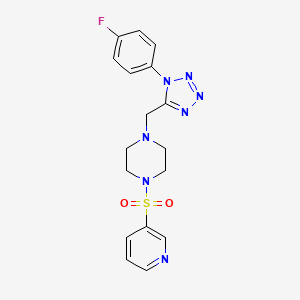
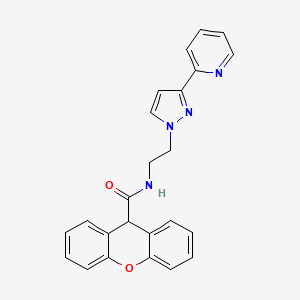
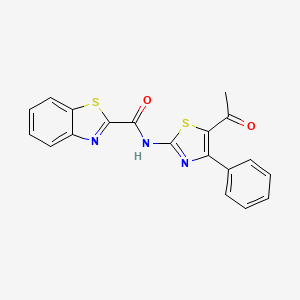
![N-[1-(4-Fluorobenzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-YL]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B2749779.png)
![5-((4-Hydroxypiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2749780.png)

![3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-phenethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2749785.png)
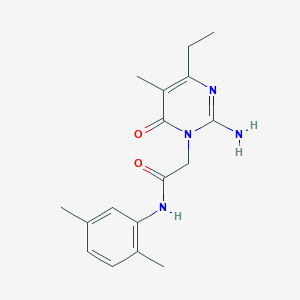
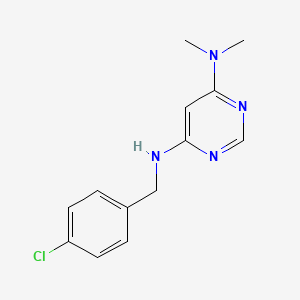
![N-{[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylacetamide](/img/structure/B2749789.png)

